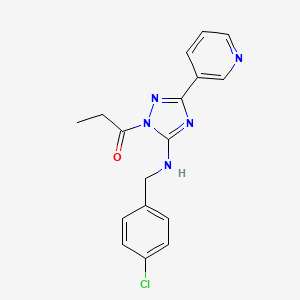

![molecular formula C8H20NO3P B5602365 diethyl [1-methyl-1-(methylamino)ethyl]phosphonate](/img/structure/B5602365.png)

diethyl [1-methyl-1-(methylamino)ethyl]phosphonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related phosphonate derivatives often involves reactions between different reagents under specific conditions. For instance, the synthesis of diethyl (dichloromethyl)phosphonate involves condensation and elimination reactions, highlighting the versatility of phosphonate derivatives in synthesis processes (Marinetti & Savignac, 2003). Another example includes the synthesis of α-aminophosphonic acids through reactions between methylamine, methoxybenzaldehyde, and diethylphosphite, indicating the reactants’ roles in forming specific phosphonate structures (Djenane et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of phosphonate derivatives reveals insights into their conformation and geometry. For example, diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate showcases the regioselectivity and yield of cyclization reactions, emphasizing structural specificity (Fall et al., 2020). Structural reports on diethyl [(arylamino)(4-ethynylphenyl)methyl]phosphonates detail the conformation of the anilinobenzyl group across different compounds, providing a basis for understanding structural variations (Ouahrouch et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving phosphonate derivatives are diverse, including condensation, elimination, and substitution reactions. These reactions are crucial for synthesizing various compounds and understanding the chemical properties of phosphonate derivatives. For example, the synthesis and corrosion inhibition efficiency of ethyl hydrogen phosphonate derivatives highlight their reactivity and application potential (Djenane et al., 2019).

Physical Properties Analysis

Investigations into the physical properties of phosphonate derivatives, such as solubility, melting points, and crystalline structure, are essential for their application in various fields. However, detailed studies on the physical properties of diethyl [1-methyl-1-(methylamino)ethyl]phosphonate were not found in the provided documents.

Chemical Properties Analysis

The chemical properties of phosphonate derivatives, including their reactivity, stability, and interaction with other chemicals, determine their utility in synthesis and industrial applications. For instance, the study on diethyl (phenylamino) methyl) phosphonate derivatives explores their structural and anticorrosion properties, shedding light on the chemical behavior and applications of these compounds (Moumeni et al., 2020).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-diethoxyphosphoryl-N-methylpropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20NO3P/c1-6-11-13(10,12-7-2)8(3,4)9-5/h9H,6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKKRBVBRKUGCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C)(C)NC)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20NO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

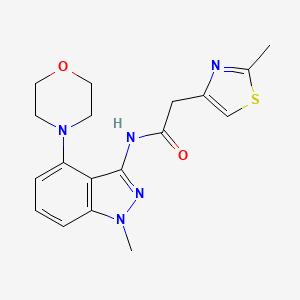

![5-{2-[4-(4-fluorobenzyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5602285.png)

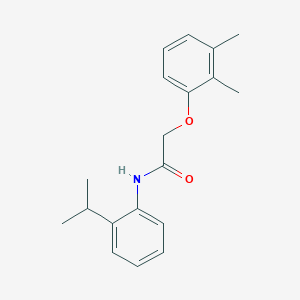

![{4-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5602289.png)

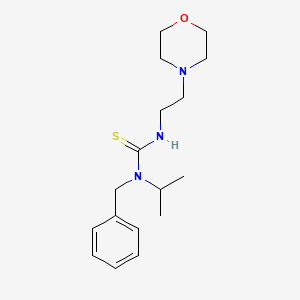

![2-(4-chlorobenzyl)-8-(2-methyl-4-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5602303.png)

![4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(2-thienylcarbonyl)piperidine](/img/structure/B5602333.png)

![1-{[4-(2-thienylsulfonyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5602337.png)

![N'-(4-chlorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5602345.png)

![3-(2,4-dichlorophenyl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5602362.png)

![1-[(1-adamantylthio)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5602364.png)

![(3R*,4R*)-1-[(3-cyclohexylisoxazol-5-yl)methyl]-4-cyclopropyl-3-methylpiperidin-4-ol](/img/structure/B5602376.png)

![N-(2-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5602389.png)